

# An In-depth Technical Guide to Triethyl Orthoacetate (CAS 78-39-7)

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## Compound of Interest

Compound Name: Triethyl orthoacetate

Cat. No.: B044248

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## Introduction

**Triethyl orthoacetate**, with a CAS number of 78-39-7, is a versatile organic compound recognized for its utility as a reagent and intermediate in a multitude of chemical transformations.[1][2] Chemically, it is the triethyl ester of orthoacetic acid, presenting as a colorless to pale yellow, oily liquid with a characteristic pungent odor.[3][4][5] Its unique structural features make it an invaluable tool in organic synthesis, particularly in the pharmaceutical and fragrance industries.[2][3][5] This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, synthesis, and applications of **triethyl orthoacetate**, with a focus on its relevance to research and drug development.

## Physicochemical Properties

A summary of the key physicochemical properties of **triethyl orthoacetate** is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **Triethyl Orthoacetate**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O <sub>3</sub>	[1][6]
Molecular Weight	162.23 g/mol	[1][6]
Appearance	Colorless to pale yellow liquid	[3][7]
Boiling Point	142 °C	[1][3][6]
Density	0.885 g/mL at 25 °C	[1][3][6]
Refractive Index (n <sub>20/D</sub> )	1.396	[6][8][9]
Solubility	Soluble in chloroform, ethyl acetate, ether, alcohol, and benzene. Slightly soluble in water.	[4][8]

Table 2: Safety and Handling Data for **Triethyl Orthoacetate**

Property	Value	Source(s)
Flash Point	32 - 39 °C	[3][10]
Explosive Limit	0.9 - 7.0% (V)	[4][8]
Auto-ignition Temperature	455 °C	[4]
Hazard Statements	Flammable liquid and vapor (H226), Causes skin irritation (H315), Causes serious eye irritation (H319).	[10]
Storage	Store below +30°C in a dry, cool, and well-ventilated place. Keep container tightly closed. Moisture sensitive.	[4][8]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **triethyl orthoacetate**.

- <sup>1</sup>H NMR: The proton NMR spectrum of **triethyl orthoacetate** is available and serves as a key identification tool.
- Mass Spectrometry (MS): Mass spectral data for **triethyl orthoacetate** can be found in various databases.[\[6\]](#)[\[11\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[\[9\]](#)

## Chemical Reactivity and Applications in Synthesis

**Triethyl orthoacetate** is a stable compound under standard conditions but is sensitive to moisture and incompatible with strong acids and oxidizing agents.[\[12\]](#) Its primary utility in organic synthesis stems from its role as a precursor to ketene acetals, making it a key reagent in the Johnson-Claisen rearrangement.[\[1\]](#)[\[13\]](#) This reaction is a powerful method for the formation of carbon-carbon bonds, yielding  $\gamma,\delta$ -unsaturated esters, which are valuable intermediates in the synthesis of natural products and bioactive molecules.

Beyond the Johnson-Claisen rearrangement, **triethyl orthoacetate** is employed in:

- Esterification and Acetylation: It serves as an efficient reagent for the esterification of carboxylic acids and the N-acetylation of amino acids.[\[2\]](#)
- Protecting Group Chemistry: It can be used as a protecting group for alcohols.[\[2\]](#)
- Heterocycle Synthesis: It is a versatile building block for the synthesis of various heterocyclic compounds.
- Pharmaceutical and Dye Manufacturing: It acts as a crucial intermediate in the production of pharmaceuticals and dyes.

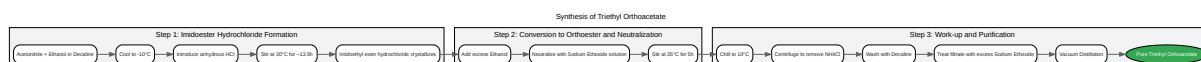
In the context of drug development, **triethyl orthoacetate** is not only a synthetic intermediate but also finds application as a solubilizer to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[\[2\]](#)[\[8\]](#)

## Experimental Protocols

### Synthesis of Triethyl Orthoacetate

A common laboratory-scale synthesis of **triethyl orthoacetate** involves the Pinner reaction, starting from acetonitrile and ethanol.

#### Experimental Workflow for the Synthesis of **Triethyl Orthoacetate**



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Caption: A stepwise workflow for the synthesis of **triethyl orthoacetate** via the Pinner reaction.

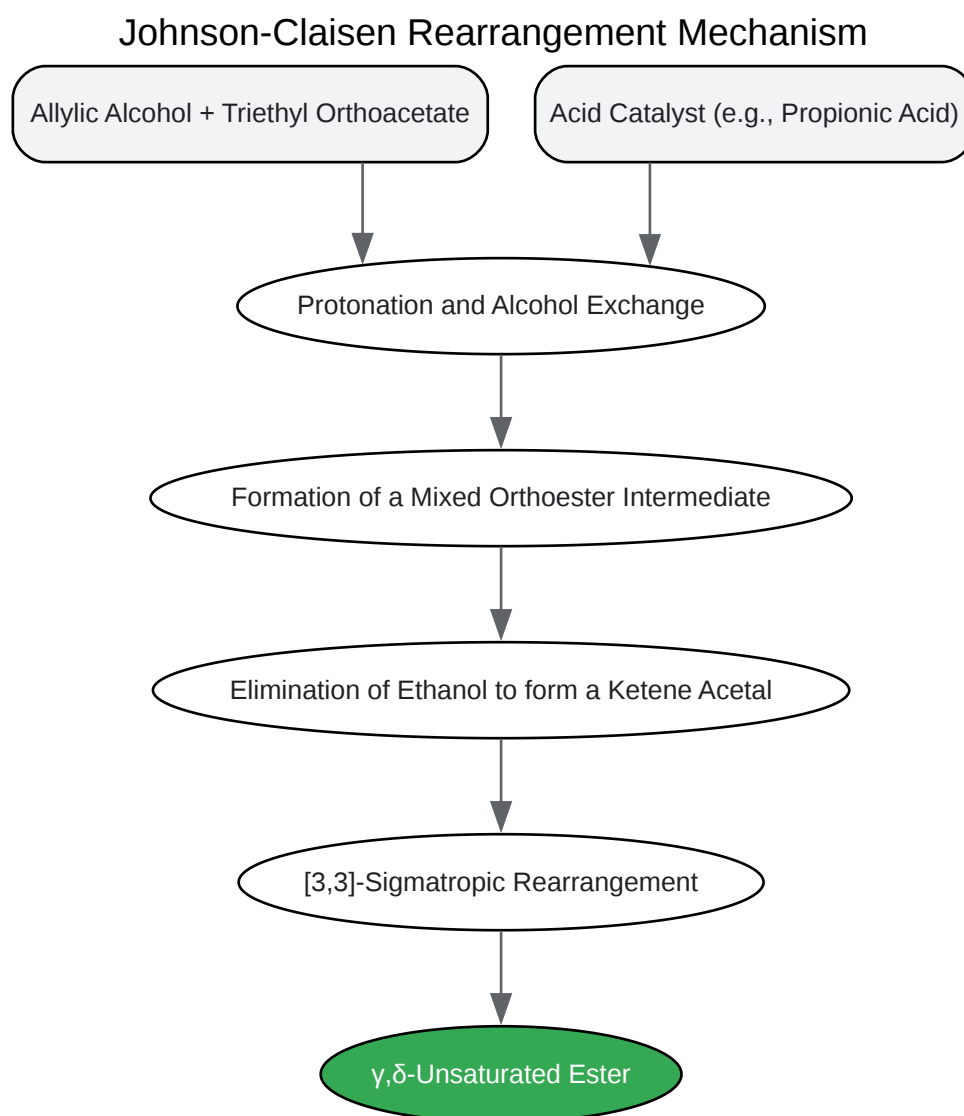
#### Detailed Methodology:

- **Imidoester Hydrochloride Formation:** Acetonitrile (10 moles) and ethanol (10.5 moles) are dissolved in decaline and the mixture is cooled to -10°C. Anhydrous hydrogen chloride (10.5 moles) is introduced with stirring. The temperature is then raised to 30°C and the mixture is stirred for approximately 13.5 hours, during which the imidoethyl ester hydrochloride crystallizes.
- **Conversion to Orthoester and Neutralization:** Excess ethanol (25 moles) is added to the reaction mixture, which is then neutralized with a 20% solution of sodium ethylate in ethanol. The mixture is stirred at 35°C for 5 hours.
- **Work-up and Purification:** The mixture is cooled to 10°C, and the precipitated ammonium chloride is removed by centrifugation and washed with decaline. The combined filtrates are treated with an excess of sodium ethanolate solution. The final product is purified by vacuum distillation to yield **triethyl orthoacetate**.

## Johnson-Claisen Rearrangement using Triethyl Orthoacetate

The Johnson-Claisen rearrangement is a cornerstone application of **triethyl orthoacetate**. A representative protocol for the rearrangement of an allylic alcohol is provided below.

### Reaction Mechanism for the Johnson-Claisen Rearrangement



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Caption: The key steps involved in the Johnson-Claisen rearrangement.

Detailed Methodology:

- **Reaction Setup:** An allylic alcohol is mixed with an excess of **triethyl orthoacetate**. A catalytic amount of a weak acid, such as propionic acid, is added.
- **Reaction Conditions:** The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction is cooled to room temperature. The excess **triethyl orthoacetate** and other volatile components are typically removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with an aqueous solution to remove any remaining acid catalyst.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure  $\gamma,\delta$ -unsaturated ester.

## Safety and Handling

**Triethyl orthoacetate** is a flammable liquid and should be handled with appropriate precautions.<sup>[10]</sup> It is also a skin and eye irritant. Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood, and sources of ignition should be avoided. As it is moisture-sensitive, it should be stored in a tightly sealed container under a dry, inert atmosphere.<sup>[4]</sup>

## Conclusion

**Triethyl orthoacetate** is a chemical of significant interest to researchers and professionals in organic synthesis and drug development. Its well-defined physicochemical properties and predictable reactivity, particularly in the Johnson-Claisen rearrangement, make it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective utilization in the laboratory and in industrial applications. The information presented in this guide serves as a comprehensive resource for scientists working with this versatile orthoester.

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